4-bromo-3-fluoro-N-(propan-2-yl)aniline
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Overview
Description
4-Bromo-3-fluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the nitrogen atom is bonded to an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline typically involves the following steps:
Nitration: The starting material, 4-bromo-3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The final step involves the alkylation of the amine group with isopropyl bromide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Bromo-3-fluoro-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(propan-2-yl)aniline: Similar structure but lacks the bromine atom.
4-Bromo-2-fluoroaniline: Similar structure but lacks the isopropyl group.
Uniqueness
4-Bromo-3-fluoro-N-(propan-2-yl)aniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the isopropyl group attached to the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Biological Activity
4-Bromo-3-fluoro-N-(propan-2-yl)aniline is an organic compound characterized by its unique halogenated structure, which includes a bromine atom at the fourth position and a fluorine atom at the third position of the aniline ring, along with an isopropyl group attached to the nitrogen atom. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
- Molecular Formula : C₉H₁₁BrFN
- Molecular Weight : Approximately 232.09 g/mol
The presence of both bromine and fluorine atoms in the structure can enhance the compound's reactivity and interaction with biological targets, influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that this compound may exhibit significant antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interactions with specific enzymes or receptors, potentially disrupting essential biological processes.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 4.69 - 22.9 µM |
Staphylococcus aureus | 5.64 - 77.38 µM |
Enterococcus faecalis | 8.33 - 23.15 µM |
Escherichia coli | 2.33 - 156.47 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
Salmonella typhi | 11.29 - 77.38 µM |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Compounds similar to this compound have also been studied for their anticancer properties. The halogen substituents can enhance the binding affinity to cancer cell targets, potentially leading to apoptosis or inhibition of tumor growth.
Case Study: Structure-Activity Relationship (SAR)
A comparative study of various halogenated anilines revealed that those with both bromine and fluorine substituents exhibited higher cytotoxicity against cancer cell lines than their non-halogenated counterparts. This suggests that the unique combination of these halogens plays a crucial role in enhancing biological activity.
The biological activity of this compound is attributed to its ability to interact with biomolecules such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to cell death.
- Receptor Modulation : It may act as a modulator for specific receptors, altering signaling pathways that contribute to cancer cell proliferation or survival.
The isopropyl group attached to the nitrogen atom can influence lipophilicity and membrane permeability, enhancing the compound's ability to penetrate biological membranes.
Properties
Molecular Formula |
C9H11BrFN |
---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
4-bromo-3-fluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11BrFN/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 |
InChI Key |
LTSNBGQSOOPDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
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